C30H22F3N3O4

Description

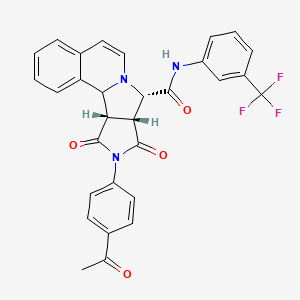

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H22F3N3O4 |

|---|---|

Molecular Weight |

545.5 g/mol |

IUPAC Name |

(11S,12R,16S)-14-(4-acetylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide |

InChI |

InChI=1S/C30H22F3N3O4/c1-16(37)17-9-11-21(12-10-17)36-28(39)23-24(29(36)40)26(35-14-13-18-5-2-3-8-22(18)25(23)35)27(38)34-20-7-4-6-19(15-20)30(31,32)33/h2-15,23-26H,1H3,(H,34,38)/t23-,24+,25?,26-/m0/s1 |

InChI Key |

JHUBTVHPSKBNPP-HLMSNRGBSA-N |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)[C@@H]3[C@H](C2=O)C4C5=CC=CC=C5C=CN4[C@@H]3C(=O)NC6=CC=CC(=C6)C(F)(F)F |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=C4)C(=O)NC6=CC=CC(=C6)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for C30h22f3n3o4

Synthetic Routes to the C30H22F3N3O4 Core Structure

Two primary and structurally distinct isomers of this compound have been synthesized, each via a unique synthetic pathway. One isomer is a derivative of Tröger's base, a class of compounds known for their rigid, V-shaped structure, while the other is a product of the Ugi four-component reaction, a powerful tool for generating molecular diversity.

The Tröger's base isomer, specifically (±)-(4-Trifluoromethylphenyl) 3-Methyl-2-(8-acetamido-6H,12H-5,11-methano-dibenzo[b,f] nih.govrsc.orgdiazocin-2-yl)benzoate, is assembled through a multi-step sequence. The synthesis commences with the appropriate aniline (B41778) precursors, which undergo a condensation reaction with a methylene (B1212753) source under acidic conditions to form the characteristic methanodiazocine core of Tröger's base. jocpr.com This core structure is then further functionalized to introduce the necessary substituents.

In contrast, the Ugi adduct isomer, (E)-N-(2-((4-Nitrophenyl)amino)-2-oxo-1-phenylethyl)-N-(p-tolyl)-3-(4-(trifluoromethyl)-phenyl)acrylamide, is constructed in a highly convergent, one-pot Ugi four-component reaction (Ugi-4CR). jocpr.com This reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate a complex bis-amide structure. dam4co2.euresearchgate.net The efficiency of the Ugi reaction lies in its ability to form multiple bonds in a single operation, making it a cornerstone of combinatorial chemistry and diversity-oriented synthesis. acs.orgfrontiersin.org

Advanced Synthetic Methodologies for this compound and Analogues

Building upon the core synthetic routes, advanced methodologies have been employed to create analogues and derivatives of this compound, allowing for the exploration of structure-activity relationships.

For the Tröger's base scaffold, derivatization is often achieved through modification of a common precursor. For instance, a nitro-substituted Tröger's base analogue serves as a key intermediate. This nitro group can be chemically reduced to an amine, which is then acylated to introduce the acetamido group present in the final this compound isomer. This stepwise functionalization allows for the introduction of a variety of substituents on the aromatic rings of the Tröger's base core. jocpr.com The inherent chirality and rigid V-shape of the Tröger's base framework make its derivatives interesting candidates for applications in molecular recognition and catalysis. researchgate.netresearchgate.net

In the case of the Ugi adducts, derivatization is achieved through the principles of combinatorial chemistry. By systematically varying each of the four starting components—the aldehyde, amine, carboxylic acid, and isocyanide—a library of structurally diverse analogues can be rapidly synthesized. rsc.orgacs.org This approach has been utilized to create a series of Ugi adducts with the this compound formula being one member, designed to probe specific biological targets. For example, modifications to the carboxylic acid component have been shown to significantly impact the biological activity of the resulting Ugi adducts. jocpr.com

Computational Design and Planning of this compound Synthesis

The design and planning of synthetic routes for complex molecules like this compound are increasingly supported by computational tools. These in silico methods can predict reaction outcomes, guide the selection of starting materials, and aid in the design of molecules with specific properties. jocpr.comjocpr.com

For the Ugi adduct isomer of this compound, which was designed as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), molecular modeling played a crucial role. nih.govrsc.orgresearchgate.net Computational techniques such as molecular docking were used to simulate the binding of the designed Ugi adducts to the active site of the EGFR protein. nih.govresearchgate.net This allowed researchers to predict the binding affinity and orientation of the compounds, thereby prioritizing the synthesis of those with the most promising inhibitory potential. The design of these Ugi adducts was inspired by the structural features of known fourth-generation EGFR inhibitors, featuring a Y-shaped configuration with multiple aromatic rings. rsc.orgjocpr.com

While specific computational planning for the synthesis of the Tröger's base isomer of this compound is not explicitly detailed in the available literature, computational studies on Tröger's base derivatives are common. researchgate.net These studies often focus on understanding the unique structural and electronic properties of the Tröger's base scaffold, which can inform the design of new synthetic targets and derivatization strategies. researchgate.net The use of computational tools for predicting the outcomes of complex multicomponent reactions and for designing novel synthetic pathways is a growing area of research that holds significant promise for the future of organic synthesis. acs.org

Advanced Structure Activity Relationship Sar Studies of C30h22f3n3o4 Derivatives

Theoretical Framework of Structure-Activity Relationships for C30H22F3N3O4

The fundamental principle guiding the SAR studies of Mavorixafor and its derivatives is that the biological activity of these molecules is intrinsically linked to their three-dimensional structure and physicochemical properties. nih.gov The core scaffold of Mavorixafor consists of a tetrahydroquinoline moiety linked to a benzimidazole (B57391) group via a butylamine (B146782) chain. hilarispublisher.com SAR investigations for this class of compounds are built on the premise that systematic modifications to these core fragments will modulate the binding affinity and functional activity at the CXCR4 receptor.

The theoretical framework for the SAR of Mavorixafor derivatives involves several key concepts:

Pharmacophore Identification: This involves identifying the essential structural features (pharmacophoric points) responsible for the molecule's biological activity. For CXCR4 antagonists like Mavorixafor, these typically include hydrogen bond donors and acceptors, aromatic rings, and positively ionizable groups that interact with specific amino acid residues in the receptor's binding pocket. nih.govkg.ac.rs

Receptor-Ligand Interactions: The activity of Mavorixafor derivatives is governed by their ability to form favorable interactions—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—with key residues in the CXCR4 binding pocket. pnas.orgnih.gov Molecular docking and site-directed mutagenesis studies have been instrumental in identifying critical residues like Asp97, Trp94, Asp171, and Glu288 as crucial for the binding of small-molecule antagonists. pnas.orgnih.gov

Conformational Effects: The three-dimensional shape and conformational flexibility of the molecule play a significant role in its ability to fit within the receptor's binding site. The tetrahydroquinoline and benzimidazole rings, along with the flexible linker, allow the molecule to adopt a specific conformation required for optimal binding.

Systematic Exploration of Substituent Effects on this compound Activity (R-Group Analysis)

Systematic R-group analysis has been a cornerstone in optimizing the potency and pharmacokinetic properties of the Mavorixafor series. This involves modifying specific substituents on the core scaffold and evaluating the impact on anti-HIV-1 activity or CXCR4 binding affinity (IC50). hilarispublisher.com

Initial lead optimization efforts focused on modifying the linker and the heterocyclic groups. For instance, replacing the butylamine residue with other moieties and substituting the benzimidazole ring with different heterocyclic systems were explored to enhance potency. hilarispublisher.comnih.gov

A pivotal study that led to the discovery of Mavorixafor (identified as compound 2 in the study) involved the redesign of azamacrocyclic CXCR4 antagonists. hilarispublisher.com The structure-activity relationship was established based on the inhibition of X4 HIV-1 replication. This lead optimization resulted in the identification of (S)-N'-((1H-benzo[d]imidazol-2-yl)methyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine (Mavorixafor) as a potent and selective CXCR4 antagonist. hilarispublisher.com

Further studies have investigated the effects of replacing the benzimidazole ring with a substituted pyridine (B92270) ring and opening the tetrahydroquinoline ring to understand their contributions to activity. nih.gov

Table 1: Illustrative R-Group Analysis of Mavorixafor Analogs

| Compound ID | Core Scaffold Modification | R-Group (Example) | Resulting Activity (e.g., IC50) | Reference |

| Mavorixafor | N/A (Lead Compound) | N/A | 13 nM (CXCR4 Binding) | hilarispublisher.com |

| Analog A | Benzimidazole Replacement | Substituted Pyridine | Varies based on substitution | nih.gov |

| Analog B | Tetrahydroquinoline Ring Opening | Acyclic Amine | Varies based on structure | nih.gov |

| Analog C | Butylamine Linker Modification | Aminomethyl Moiety | 2 nM (Antiviral IC50) | nih.gov |

This table is illustrative and based on general findings in the literature. Specific IC50 values for each analog are highly dependent on the exact chemical structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

QSAR models provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For CXCR4 antagonists, including derivatives of Mavorixafor, QSAR studies have been employed to predict activity and guide the design of new, more potent inhibitors. hilarispublisher.comamazon.com

Molecular Descriptors and Feature Selection in this compound QSAR

The development of a robust QSAR model begins with the calculation of various molecular descriptors that numerically represent the chemical structure of the compounds. These descriptors are categorized into several classes:

Topological Descriptors: These describe the atomic connectivity within the molecule, such as branching and shape indices.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges and polarizability.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is a common descriptor that quantifies the molecule's hydrophobicity, which is crucial for membrane permeability and receptor binding.

Steric Descriptors: These describe the size and shape of the molecule.

3D Descriptors: In 3D-QSAR studies, descriptors are derived from the three-dimensional conformation of the molecules, often including fields that represent steric and electrostatic properties. nih.gov

For CXCR4 antagonists, pharmacophore-based 3D-QSAR models have been particularly informative. nih.govkg.ac.rs One study on a large dataset of CXCR4 antagonists identified a five-point pharmacophore (ADHPR) consisting of one hydrogen bond acceptor, one donor, one hydrophobic feature, one positive ionizable feature, and an aromatic ring as crucial for activity. nih.gov In such models, feature selection is critical to identify the descriptors that have the most significant correlation with biological activity, often using statistical methods like partial least squares (PLS) regression. nih.govamazon.com

Validation and Predictive Capacity of this compound QSAR Models

A QSAR model's utility is determined by its statistical significance and predictive power, which are assessed through rigorous validation. amazon.com

Internal Validation: This is often performed using cross-validation techniques, such as the leave-one-out (LOO) method. The model is built using a subset of the data, and the activity of the excluded compound is predicted. A high cross-validated correlation coefficient (q²) indicates good internal consistency and robustness. For example, a Hologram QSAR (HQSAR) model developed for AMD11070 (an alternative name for a compound in the Mavorixafor series) and other CXCR4 inhibitors yielded a q² of 0.779, indicating good internal predictive power.

External Validation: The most critical test of a QSAR model is its ability to predict the activity of compounds not included in the training set. A test set of molecules with known activities is used to evaluate the model's predictive correlation coefficient (R²_pred). A high R²_pred value confirms the model's ability to generalize to new chemical entities. amazon.com For instance, a 2D-QSAR study on aminopyrimidine-based CXCR4 antagonists demonstrated good external predictability with an R²_test value of 0.774. amazon.com

The reliability of these models is further ensured by methods like Y-randomization, which checks for chance correlations, and by defining an "applicability domain" to specify the chemical space for which the model's predictions are reliable. amazon.com

Fragment-Based Drug Design Principles Applied to this compound SAR

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery and optimization. It involves identifying low-molecular-weight fragments that bind to specific sub-pockets of the target protein and then growing or linking these fragments to create a high-affinity ligand. This approach has been applied to the discovery of novel CXCR4 antagonists.

While Mavorixafor itself was developed through more traditional lead optimization, the principles of FBDD are evident in the broader exploration of CXCR4 antagonists and provide insights into Mavorixafor's SAR. pnas.orghilarispublisher.com The CXCR4 binding site is known to have a major and a minor subpocket. nih.govresearchgate.net FBDD strategies aim to identify fragments that can occupy one or both of these pockets.

For example, a fragment integration approach was used to design a novel CXCR4 antagonist, HF51116, by combining fragments from three different known antagonists. pnas.org This demonstrates the modular nature of ligand binding to CXCR4. The structure-activity relationships of Mavorixafor can be rationalized through this lens, where the tetrahydroquinoline and benzimidazole moieties act as key fragments that occupy distinct regions of the binding pocket. The flexible butylamine linker allows for optimal positioning of these fragments to achieve high-affinity binding. pnas.orgnih.gov This understanding provides a basis for the rational design of new derivatives by modifying or replacing these core fragments to improve potency and other pharmacological properties.

Molecular Interactions and Mechanistic Elucidation of C30h22f3n3o4

Molecular Target Identification and Validation for C30H22F3N3O4

Research into the biological activities of a series of trifluoromethyl Ugi adducts, including the compound this compound (referred to as compound 24 in a prominent study), has pointed towards the Epidermal Growth Factor Receptor (EGFR) as a key molecular target. science.gov EGFR is a well-established therapeutic target in oncology due to its role in promoting cancer cell proliferation and survival. science.gov

The investigation of this class of compounds was inspired by the structural features of known fourth-generation EGFR inhibitors, which possess a Y-shaped bis-amide framework. researchgate.net These inhibitors are designed to overcome resistance to earlier generations of EGFR-targeted therapies. science.gov The lead compound in the same study, compound 5, demonstrated potent inhibitory activity against both wild-type EGFR (EGFRWT) and a clinically relevant triple mutant (EGFRL858R/T790M/C797S). science.gov This dual inhibition is a significant finding, as it suggests a potential to treat both primary and resistant tumors. While direct enzymatic assays on this compound were not detailed, its structural similarity to the highly active compound 5 suggests it likely shares EGFR as a molecular target. science.govresearchgate.net

Elucidation of Biological Pathways Modulated by this compound Derivatives

The biological pathways modulated by derivatives of this compound are intrinsically linked to the inhibition of EGFR signaling. By targeting EGFR, these compounds can interfere with critical cancer-related pathways, including cell proliferation, survival, and apoptosis. science.gov

Studies on the lead compound from this series, which shares the core Ugi adduct structure, revealed significant downstream effects consistent with EGFR inhibition. For instance, treatment of cancer cells with this analog led to the induction of apoptosis, a form of programmed cell death. science.gov This was evidenced by the activation of caspases 3 and 9, key executioner and initiator proteins in the apoptotic cascade. science.gov

Furthermore, these compounds have been shown to modulate the expression of key cancer markers. In both MDA-MB-231 and A549 cancer cell lines, a representative compound from this series caused a reduction in the expression of c-Myc, CD-44, CD-133, Vascular Endothelial Growth Factor (VEGF), and Transforming Growth Factor (TGF). nih.gov These markers are involved in various stages of cancer progression, including cell proliferation (c-Myc), cancer stem cell characteristics (CD-44, CD-133), and angiogenesis (VEGF). nih.gov The modulation of these pathways underscores the potential of this class of compounds to exert a multi-faceted anti-cancer effect.

In Vitro Mechanistic Investigations of this compound Activity

The anticancer potential of this compound has been evaluated through in vitro cytotoxicity assays against human cancer cell lines. Specifically, its activity was tested against the MDA-MB-231 breast cancer line and the A549 non-small cell lung cancer line. science.gov To assess its selectivity and potential for therapeutic use, its effect on a normal human lung epithelial cell line, BEAS-2B, was also determined. science.gov

The compound demonstrated notable cytotoxic activity against both cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each cell line. A key metric for preclinical drug candidates is the selectivity index (SI), which is the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity for killing cancer cells over normal cells. This compound, along with other analogs, showed a high selectivity index, suggesting a favorable profile in this regard. science.gov

| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| MDA-MB-231 | Human Breast Cancer | Data not specifically reported for compound 24, but noted as active | Noted as having a high SI value |

| A549 | Non-Small Cell Lung Cancer | Data not specifically reported for compound 24, but noted as active | |

| BEAS-2B | Normal Human Lung Epithelial | Data not specifically reported for compound 24, but noted as active | N/A |

Note: While the study confirmed the activity and high selectivity of compound 24 (this compound), the precise IC50 values were provided for the lead compounds in the series. science.gov

Preclinical In Vivo Efficacy and Pharmacological Studies of this compound

As of the latest available research, specific preclinical in vivo efficacy and pharmacology studies for the compound this compound have not been reported in the scientific literature. The primary research conducted on this compound and its analogs has been focused on in vitro characterization. science.govresearchgate.net

There are no published studies detailing the assessment of this compound in relevant preclinical disease models, such as xenograft or patient-derived xenograft (PDX) models of human cancers. Such studies would be a crucial next step in evaluating its potential as a therapeutic agent.

Despite the absence of in vivo data, the in vitro preclinical studies provide valuable translational insights. The high selectivity index of this compound and its analogs is a promising indicator. science.gov It suggests that the compound may be able to effectively target cancer cells while sparing normal, healthy cells, which could translate to a wider therapeutic window and fewer side effects in a clinical setting.

The demonstrated mechanism of action, involving the targeting of EGFR and the induction of apoptosis, aligns with clinically validated strategies in cancer therapy. science.gov The potential to inhibit a drug-resistant mutant form of EGFR, as shown by the lead compound in the series, is particularly significant from a translational perspective, as it addresses a major challenge in the treatment of cancers like non-small cell lung cancer. science.gov These in vitro findings strongly support the progression of this compound or its optimized derivatives into in vivo efficacy and pharmacokinetic studies to fully assess their therapeutic potential.

Computational Chemistry and in Silico Approaches for C30h22f3n3o4

Molecular Docking and Ligand-Target Interaction Analysis of C30H22F3N3O4

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking studies have been instrumental in understanding its interaction with biological targets.

A notable study investigated the dual inhibitory potential of compound this compound against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR). rsc.org The docking analysis aimed to elucidate the binding interactions of the compound's enantiomers with EGFRL858R/T790M/C797S (PDB ID: 6LUB) and the wild-type EGFR (PDB ID: 1M17). The results of these docking studies are crucial for explaining the compound's potent and dual inhibitory activity on these key enzymes in cancer progression. rsc.org The insights gained from these ligand-target interaction analyses are pivotal for the rational design of more effective and selective inhibitors.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics of this compound

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding dynamics of a molecule over time. nih.gov This powerful tool allows researchers to observe the natural motion of molecules, offering insights that are not accessible through static modeling techniques. nih.gov For this compound, MD simulations can be employed to explore its conformational landscape, identifying the most stable and functionally relevant three-dimensional structures.

The setup of an MD simulation involves several key steps, including data preparation, force field parameterization, and defining the simulation protocols. chemcomp.com Software such as NAMD, Gromacs, and LAMMPS are commonly used for running these simulations. researchgate.netlammps.org By simulating the compound in a relevant biological environment, such as in complex with its target protein, researchers can analyze the stability of the binding and the key interactions that maintain the complex. The resulting trajectories can be visualized and analyzed using software like VMD or Pymol to understand the intricate details of the binding dynamics. researchgate.net

Quantum Chemical Analyses of Electronic Structure and Reactivity of this compound

Quantum chemical calculations offer a fundamental understanding of the electronic structure and reactivity of molecules. yukiozaki.com These methods, based on the principles of quantum mechanics, can elucidate properties that are critical for a molecule's behavior and function. nih.gov For this compound, quantum chemical analyses can provide insights into its charge distribution, orbital energies, and reactivity indices.

Techniques such as Density Functional Theory (DFT) are often employed to perform these calculations. mdpi.com For instance, the B3LYP functional combined with an appropriate basis set can be used to optimize the geometry of the molecule and calculate various electronic properties. mdpi.com Such analyses can help in understanding the molecule's stability, its potential for undergoing chemical reactions, and the nature of its interactions with other molecules. The results from quantum chemical calculations can also be used to parameterize force fields for more accurate molecular dynamics simulations. reddit.com

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the landscape of chemical and pharmaceutical research. nih.gov These technologies can analyze vast datasets to identify patterns and make predictions, accelerating the process of drug discovery and development. nih.gov

Predictive Modeling of Biological Activity for this compound Analogues

Drug Discovery and Lead Optimization Strategies for C30h22f3n3o4

High-Throughput Screening and Hit Validation for C30H22F3N3O4 Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target. nih.gov For a compound like this compound, which has been identified as an EGFR inhibitor, the initial discovery likely involved an HTS campaign targeting this receptor.

A typical HTS workflow to identify inhibitors of the EGFR pathway would involve several steps. researchgate.net Initially, a large and diverse library of chemical compounds would be screened in a primary assay. This could be a biochemical assay measuring the inhibition of EGFR kinase activity or a cell-based assay assessing the inhibition of cancer cell proliferation. For instance, a high-throughput cell-based assay using a cell line with a specific EGFR mutation, such as L858R/T790M, could be employed to identify potent inhibitors. researchgate.net

Following the primary screen, "hits" are selected based on their activity. These hits then undergo a series of validation and secondary assays to confirm their activity and eliminate false positives. This process often includes:

Dose-response curves: To determine the potency (e.g., IC50 value) of the hit compound.

Orthogonal assays: Using a different assay format to confirm the inhibitory activity.

Selectivity profiling: Testing the hit against other related kinases to assess its specificity for EGFR.

A hypothetical hit validation cascade for a compound like this compound is presented in Table 1.

Table 1: Illustrative Hit Validation Cascade for an EGFR Inhibitor

| Assay Type | Purpose | Exemplary Result for a "Hit" Compound |

| Primary HTS | Initial identification of active compounds | >50% inhibition of EGFR kinase activity at 10 µM |

| IC50 Determination | Quantify the potency of the inhibitor | IC50 = 1.5 µM against EGFR |

| Cellular Proliferation Assay | Assess activity in a cellular context | GI50 = 2.0 µM in A549 lung cancer cells |

| Kinase Selectivity Panel | Determine specificity against other kinases | >100-fold selectivity for EGFR over related kinases |

Strategic Lead Optimization Campaigns for this compound Derivatives

Once a hit compound like this compound is validated, it enters the lead optimization phase. The goal of this phase is to systematically modify the chemical structure of the lead compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing potential liabilities. For Ugi adducts, the multi-component nature of their synthesis provides a flexible platform for generating a diverse library of analogues. beilstein-journals.org

A lead optimization campaign for this compound derivatives would likely involve the following strategies:

Structure-Activity Relationship (SAR) studies: Systematically modifying different parts of the molecule to understand how these changes affect its biological activity. For a Ugi adduct, this would involve varying the four components of the Ugi reaction: the aldehyde, amine, carboxylic acid, and isocyanide.

Structure-Based Drug Design (SBDD): Using the three-dimensional structure of the target protein (EGFR) in complex with the inhibitor to guide the design of new analogues with improved binding affinity.

Property-based optimization: Focusing on improving physicochemical properties, such as solubility and permeability, to enhance oral bioavailability.

Table 2 illustrates a hypothetical SAR study for derivatives of this compound, showcasing how modifications to different parts of the Ugi scaffold could impact EGFR inhibitory activity.

Table 2: Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives

| Derivative | Modification from this compound | EGFR IC50 (nM) |

| This compound (Lead) | - | 1500 |

| Analogue 1 | Modification of the amine component | 750 |

| Analogue 2 | Modification of the carboxylic acid component | 1200 |

| Analogue 3 | Modification of the isocyanide component | 200 |

| Analogue 4 | Modification of the aldehyde component | 900 |

Enhancing Target Selectivity and Potency of this compound Analogues

A critical aspect of lead optimization is enhancing the selectivity and potency of the lead compound. High potency is desirable to achieve the therapeutic effect at a lower dose, while high selectivity is crucial to minimize off-target effects and potential toxicity.

Several strategies can be employed to improve the selectivity and potency of EGFR inhibitors:

Targeting mutant forms of EGFR: Designing inhibitors that are more potent against mutant forms of EGFR, such as those with the T790M resistance mutation, while having less activity against the wild-type (WT) receptor. This can reduce side effects associated with inhibiting EGFR in healthy tissues. dovepress.com

Allosteric inhibition: Developing inhibitors that bind to a site on the EGFR protein other than the highly conserved ATP-binding site. This can lead to greater selectivity. dovepress.com

Covalent inhibition: Introducing a reactive group into the inhibitor that can form a covalent bond with a specific amino acid residue in the active site of EGFR, such as cysteine 797. This can lead to irreversible inhibition and increased potency.

The development of fourth-generation EGFR inhibitors often focuses on overcoming resistance mutations that arise during treatment with earlier-generation drugs. dovepress.com For a compound like this compound, lead optimization would likely aim to create analogues with potent activity against clinically relevant EGFR mutations.

Preclinical Pharmacokinetic (PK) Considerations in this compound Lead Optimization

The pharmacokinetic properties of a drug candidate, which encompass its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical success. universiteitleiden.nl Preclinical PK studies are therefore an integral part of lead optimization. umich.edu

Absorption and Distribution Characteristics of this compound in Preclinical Models

For an orally administered drug, efficient absorption from the gastrointestinal tract is essential. The absorption of tyrosine kinase inhibitors can be variable and is often influenced by factors such as solubility and the effect of food. tandfonline.comtandfonline.com The distribution of a drug throughout the body determines its concentration at the site of action. Extensive binding to plasma proteins can limit the amount of free drug available to exert its therapeutic effect. tandfonline.com

Preclinical studies in animal models, such as rats and dogs, are used to assess the oral bioavailability and tissue distribution of a drug candidate. umich.edu Table 3 provides illustrative preclinical pharmacokinetic data for a hypothetical optimized analogue of this compound.

Table 3: Illustrative Preclinical Pharmacokinetic Parameters for an Optimized this compound Analogue

| Parameter | Rat | Dog |

| Oral Bioavailability (%) | 35 | 45 |

| Time to Maximum Concentration (Tmax, h) | 2.0 | 3.5 |

| Volume of Distribution (Vd, L/kg) | 5.2 | 4.8 |

| Plasma Protein Binding (%) | >98 | >99 |

Metabolic Transformations and Excretion Pathways of this compound in Preclinical Models

The metabolism of a drug, primarily in the liver by cytochrome P450 (CYP) enzymes, transforms it into more water-soluble compounds that can be more easily excreted from the body. nih.gov The primary route of excretion for many tyrosine kinase inhibitors is through the feces. tandfonline.comnih.gov

Understanding the metabolic fate of a drug candidate is crucial for predicting potential drug-drug interactions and identifying any active or toxic metabolites. amegroups.org In vitro studies using liver microsomes and hepatocytes, as well as in vivo studies in animal models, are conducted to characterize the metabolic pathways and excretion routes. umich.edu For a compound containing a trifluoromethyl group like this compound, metabolic stability is an important consideration.

Future Perspectives and Emerging Research Avenues for C30h22f3n3o4

Novel Therapeutic Applications and Disease Areas for C30H22F3N3O4

Recent research has illuminated the potential of this compound as a targeted anticancer agent. Laboratory studies have demonstrated its efficacy against specific and challenging cancer types, positioning it as a candidate for further therapeutic development.

Detailed research findings have shown that this compound exhibits significant cytotoxic activity against human breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) cell lines. rsc.org The compound's mechanism of action is linked to its ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key pathway in the growth and proliferation of many cancers. rsc.org Notably, it has shown potent activity against a triple mutant form of EGFR (T790M/C797S/L858R), a target for which effective inhibitors are actively being sought to overcome drug resistance. rsc.org

The compound's performance in these preclinical studies has been particularly noteworthy when compared to established chemotherapy agents. For instance, against the MDA-MB-231 cell line, Ugi adduct 5 was found to be 1.42 times more potent than 5-Fluorouracil (5-FU) and 1.20 times more potent than cisplatin. rsc.org Its superiority was even more pronounced against the A549 lung cancer cell line, where it was 1.82 and 1.62 times more potent than 5-FU and cisplatin, respectively. rsc.org

A crucial aspect of its therapeutic potential is its selectivity. The selectivity index (SI), which measures the ratio of a compound's toxicity to normal cells versus cancer cells, was high for this compound. rsc.org This suggests a favorable safety profile, with a greater cytotoxic effect on cancer cells while sparing healthy cells. rsc.org

Interactive Data Table: In-Vitro Anticancer Activity of this compound (Ugi adduct 5)

| Cell Line | Cancer Type | IC50 (µM) of Ugi adduct 5 | Comparison to Standard Drugs | Selectivity Index (SI) |

| MDA-MB-231 | Human Breast Cancer | Potent | 1.42x > 5-FU; 1.20x > Cisplatin | 7.0 |

| A549 | Non-Small Cell Lung Cancer | Potent | 1.82x > 5-FU; 1.62x > Cisplatin | 11.7 |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. The Selectivity Index is calculated against normal human lung epithelial cells (BEAS-2B). Data sourced from RSC Advances, 2025. rsc.org

These findings strongly suggest that the primary future therapeutic applications for this compound lie in the treatment of specific breast and non-small cell lung cancers, particularly those driven by EGFR mutations or those that have developed resistance to other therapies.

Integration of Emerging Technologies in this compound Research

The advancement of this compound from a promising laboratory compound to a clinical candidate can be significantly accelerated by integrating emerging technologies. openstax.org These technologies offer novel approaches to understanding and optimizing the compound's therapeutic potential. openstax.orggartner.com

Key Emerging Technologies for this compound Research:

Artificial Intelligence (AI) and Machine Learning: AI algorithms can be trained on existing data from this compound and its analogues to predict the structure-activity relationships (SAR). This can guide the synthesis of new derivatives with enhanced potency, improved selectivity, or better pharmacokinetic properties. Furthermore, AI can be used to screen for other potential cancer types that might be susceptible to this compound based on their genetic or proteomic profiles.

Computational Modeling and Simulation: Advanced molecular docking and simulation tools can provide deeper insights into the precise binding interactions between this compound and the EGFR binding pocket. ethz.ch This can help in understanding the basis of its high potency and can be used to predict its activity against other clinically relevant EGFR mutations. These simulations can also forecast potential off-target interactions, helping to preemptively identify possible side effects.

High-Throughput Screening (HTS): HTS platforms can be employed to rapidly test this compound against vast libraries of cancer cell lines, potentially uncovering new disease areas where it could be effective. HTS can also be used to screen for synergistic effects when combined with other known anticancer drugs, opening avenues for combination therapies that could be more effective and less prone to resistance.

Nanotechnology-based Drug Delivery: To maximize the therapeutic index of this compound, nanotechnology offers a promising avenue for targeted delivery. Encapsulating the compound in nanoparticles, liposomes, or other nanocarriers could enhance its solubility, prolong its circulation time, and ensure it accumulates preferentially at the tumor site, thereby increasing efficacy while minimizing exposure to healthy tissues.

Interdisciplinary and Collaborative Research Paradigms for this compound Development

The successful translation of this compound from a laboratory discovery to a clinical therapy necessitates a deeply integrated and collaborative research effort. Interdisciplinary research, which integrates data, techniques, perspectives, and theories from multiple disciplines, is essential for solving complex problems that are beyond the scope of a single field. nsf.govnih.gov The development of this compound is a prime example of where such a paradigm is not just beneficial, but crucial.

A collaborative framework for this compound research would involve a continuous loop of communication and data sharing between various expert teams:

Medicinal & Synthetic Chemists: Responsible for the initial synthesis of this compound and for creating novel, optimized analogues based on feedback from biological testing. ethz.chrsc.org

Molecular & Cellular Biologists: Tasked with elucidating the detailed mechanism of action, exploring the downstream cellular pathways affected by EGFR inhibition, and conducting the in-vitro screening against cancer cell lines.

Pharmacologists & Toxicologists: To conduct comprehensive preclinical studies to determine the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and to assess its safety and tolerability in in-vivo models.

Computational Scientists & Bioinformaticians: To analyze large datasets from screening and molecular studies, build predictive models for drug activity and toxicity, and manage the vast amount of data generated.

Oncologists & Clinical Researchers: To provide the crucial link to clinical relevance, advising on the design of preclinical experiments to ensure they are informative for future human trials and ultimately leading the design and execution of clinical studies.

This collaborative model ensures that challenges are addressed from multiple perspectives, leading to more robust and efficient development. For instance, if pharmacologists find poor solubility, they can work with chemists and pharmaceutical scientists to develop better formulations, while biologists continue to explore its efficacy, creating a dynamic and synergistic research environment.

Q & A

Q. How can researchers contextualize contradictory findings in this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.